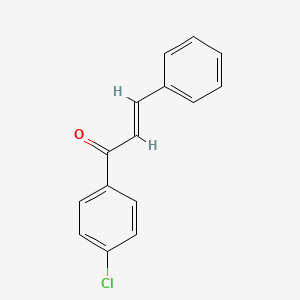

4'-Chlorochalcone

CAS No.: 956-02-5

Cat. No.: VC4135475

Molecular Formula: C15H11ClO

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956-02-5 |

|---|---|

| Molecular Formula | C15H11ClO |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |

| Standard InChI Key | HIINIOLNGCQCSM-WDZFZDKYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4'-Chlorochalcone belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. The chlorine atom at the 4'-position induces electronic effects that enhance reactivity and intermolecular interactions. X-ray diffraction studies confirm its monoclinic crystal system (space group ) and trans-configuration, which optimizes conjugation across the enone system . The planar structure facilitates π-π stacking, contributing to its solid-state stability and optical properties.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.7 g/mol | |

| Melting Point | 97–100°C | |

| Crystal System | Monoclinic () | |

| Density | 1.1255 g/cm³ |

Synthesis via Aldol Condensation

The compound is synthesized through Claisen-Schmidt aldol condensation between 4-chlorobenzaldehyde and acetophenone under basic conditions :

Reaction optimization studies emphasize the role of base strength and solvent polarity in achieving yields exceeding 80%. Post-synthesis purification via recrystallization ensures high purity (>98%), as validated by HPLC and NMR .

Pharmacological Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease

4'-Chlorochalcone derivatives exhibit potent AChE inhibition, a critical mechanism for alleviating cognitive decline in Alzheimer’s patients. Tertiary amine derivatives (e.g., compound 4l) demonstrate exceptional selectivity (667-fold for AChE over butyrylcholinesterase) and IC values of 0.17 ± 0.06 µM, surpassing donepezil, a clinical standard . Molecular docking reveals dual binding to AChE’s catalytic and peripheral anionic sites, preventing β-amyloid aggregation .

Table 2: AChE Inhibition Profiles of Select Derivatives

| Compound | IC (µM) | Selectivity (AChE/BuChE) |

|---|---|---|

| 4l | 0.17 ± 0.06 | 667.2 |

| 4a | 1.42 ± 0.11 | 45.3 |

| 4d | 0.89 ± 0.09 | 112.7 |

Antibacterial and Antioxidant Activities

Preliminary assays indicate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to membrane disruption via hydrophobic interactions . Antioxidant potential, measured via DPPH radical scavenging, shows moderate activity (EC: 78 µM), suggesting utility in oxidative stress mitigation .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

-NMR (400 MHz, CDCl) reveals distinct proton environments:

-

Trans-vinylic protons: δ 7.77 (d, Hz, 1H) and δ 7.52 (d, Hz, 1H) .

-

Aromatic protons: δ 7.45–7.85 (m, 9H), with para-substituted chlorine deshielding adjacent protons .

X-ray Diffraction and Vibrational Spectroscopy

Single-crystal X-ray analysis confirms a dihedral angle of 8.2° between aromatic rings, enhancing conjugation. FT-IR spectra show characteristic bands:

Optoelectronic and Nonlinear Optical Properties

Photophysical Behavior

The D-π-A architecture of 2,4,5-trimethoxy-4'-chlorochalcone (2,4,5TMCC) enables a narrow bandgap (2.8 eV) and intense photoluminescence at 540 nm, suitable for green OLEDs . Time-dependent DFT calculations align with experimental UV-Vis spectra, showing a λ at 398 nm .

Table 3: Optoelectronic Parameters of 2,4,5TMCC

| Parameter | Value |

|---|---|

| Bandgap | 2.8 eV |

| Emission λ | 540 nm |

| First Hyperpolarizability | 136 × urea (0.372 × 10 esu) |

Thermal Stability

Differential scanning calorimetry (DSC) confirms stability up to 149°C, critical for device fabrication . Degradation initiates via cleavage of the enone bond, as evidenced by TGA mass loss at 250°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume